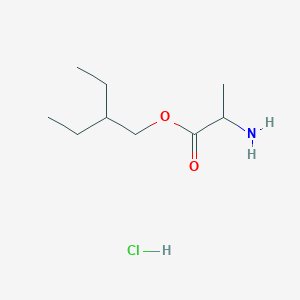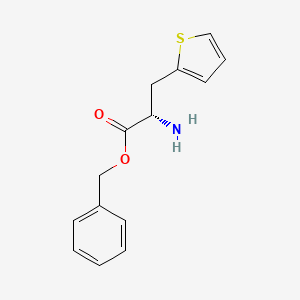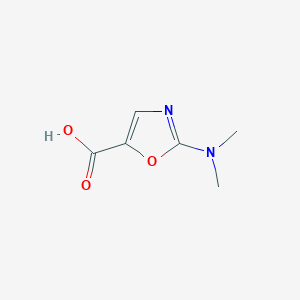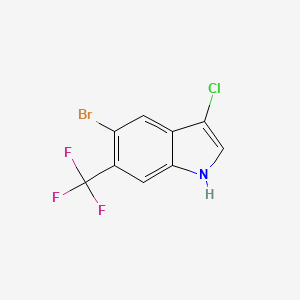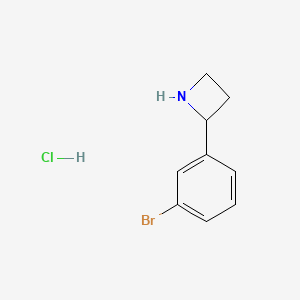
2-(3-Bromophenyl)azetidine hydrochloride
描述
2-(3-Bromophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H11BrClN It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production methods for azetidines, including this compound, often utilize efficient catalytic processes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate can rapidly provide bis-functionalized azetidines .
化学反应分析
Types of Reactions: 2-(3-Bromophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The strained four-membered ring can be opened under acidic or basic conditions to yield linear amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylazetidines.
Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.
Ring-Opening Reactions: Products include linear amines and other open-chain derivatives.
科学研究应用
2-(3-Bromophenyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is utilized in the development of polymers and coatings with specific properties, such as antibacterial and antimicrobial activities.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological pathways.
Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-Bromophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromine atom in the phenyl ring contribute to its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
2-Phenylazetidine Hydrochloride: Lacks the bromine atom, resulting in different reactivity and applications.
2-(4-Bromophenyl)azetidine Hydrochloride: The bromine atom is positioned differently, affecting its chemical behavior.
2-(3-Chlorophenyl)azetidine Hydrochloride:
Uniqueness: This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial contexts .
属性
IUPAC Name |
2-(3-bromophenyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9-4-5-11-9;/h1-3,6,9,11H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQPMVNKHTADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


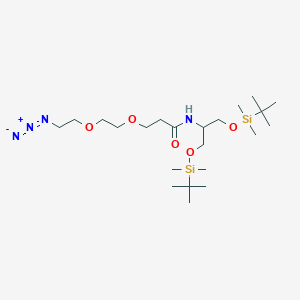
![2-{[(Benzyloxy)carbonyl]amino}hept-6-ynoic acid](/img/structure/B1379924.png)
![3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1379926.png)
![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)
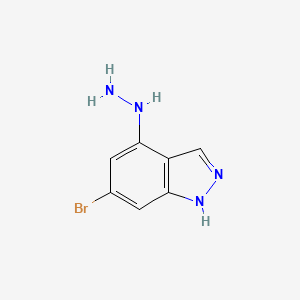
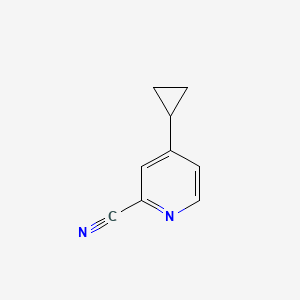
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)


